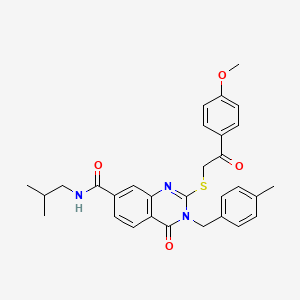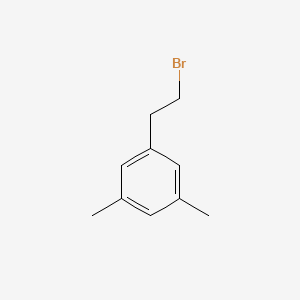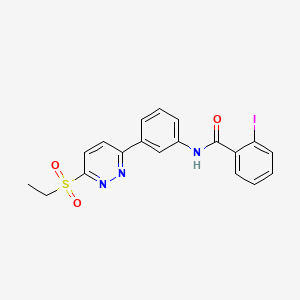
3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a 2,4-dichlorophenyl group, which is a phenyl group (a benzene ring) with two chlorine atoms attached at the 2 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The nitro group (-NO2) and the dichlorophenyl group could potentially undergo reactions like reduction or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties are typically determined experimentally.科学的研究の応用
Synthesis and Functionalization
Indoles, including derivatives similar to the compound , are pivotal in organic chemistry due to their prevalence in biologically active molecules. The synthesis and functionalization of indoles have been extensively studied, with palladium-catalyzed reactions playing a significant role in creating complex molecules efficiently and with minimal waste. These methodologies have been instrumental in producing pharmaceutical intermediates, fine chemicals, and active ingredients, showcasing the importance of indole derivatives in synthetic organic chemistry (Cacchi & Fabrizi, 2005).
Antimicrobial Activity
Indole derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting their potential as antibacterial and antifungal agents. For instance, novel indole derivatives have shown activity against various microbial strains, underscoring the potential of indole-based compounds in developing new antimicrobial agents (Babu et al., 2008).
Material Science Applications
Indole derivatives have also been explored for their applications in material science, particularly as stabilizers and antioxidants in polymer materials. Their ability to enhance the thermal stability and durability of polymers underlines the versatility of indole compounds beyond biological applications (Alberti et al., 1993).
Biological Evaluation
Research into indole-based compounds extends into biological evaluations, where derivatives are assessed for their potential as enzyme inhibitors or for their interaction with biological macromolecules. Such studies are crucial for understanding the bioactivity of indole derivatives and their potential therapeutic applications (Tomoo et al., 2014).
作用機序
Target of Action
Similar compounds have been found to interact with proteins involved in the life cycle of certain parasites . More research is needed to identify the specific targets of this compound.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and hydrophobic interactions . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to interfere with the life cycle of certain parasites This suggests that the compound could potentially affect pathways related to cell growth and proliferation
Pharmacokinetics
It has been suggested that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This could potentially impact its bioavailability and efficacy.
Result of Action
Similar compounds have been found to inhibit the proliferation of certain parasites This suggests that the compound could potentially have antiparasitic effects
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-26-21-10-6-5-9-18(21)22(23(26)15-7-3-2-4-8-15)19(14-27(28)29)17-12-11-16(24)13-20(17)25/h2-13,19H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGOJXSLRROWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2984748.png)

![Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2984751.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2984754.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2984755.png)

![7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2984757.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)


![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
